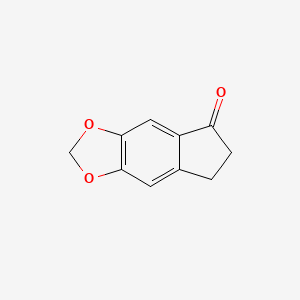

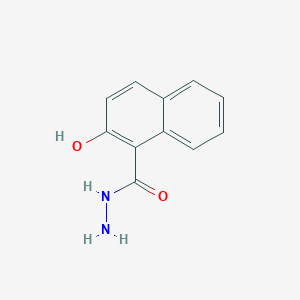

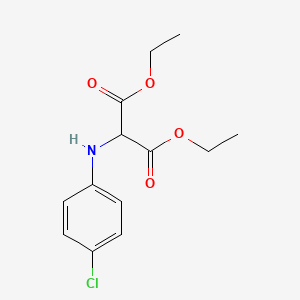

![molecular formula C13H15N3O B1347381 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-49-4](/img/structure/B1347381.png)

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-inflammatory activities were evaluated .

Scientific Research Applications

Crystallography and Structural Analysis

- The study by Dhanalakshmi et al. (2018) on imidazo[1,2-a]pyridine derivatives, which are structurally similar to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine, highlighted the importance of the crystal structure and Hirshfeld surface analysis in understanding the molecular interactions and geometry of such compounds (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactions

- Khalafy et al. (2002) investigated the synthesis of imidazo[1,2-a]pyridines and their rearrangements, demonstrating the versatility of imidazo[4,5-c]pyridine derivatives in organic synthesis and their potential for creating diverse chemical structures (Khalafy et al., 2002).

Photophysics and Optical Properties

- Behera et al. (2015) explored the photophysical properties of imidazo[4,5-c]pyridine analogues, including those related to this compound, focusing on intramolecular charge transfer and fluorescence, which could have implications for developing optical materials and sensors (Behera et al., 2015).

Application in Cancer Chemotherapy

- Almeida et al. (2018) reported on selenylated imidazo[1,2-a]pyridines that showed promise as breast cancer chemotherapy agents, indicating the potential of imidazo[4,5-c]pyridine derivatives in medicinal chemistry and cancer treatment (Almeida et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing blood clot formation .

Biochemical Pathways

The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this pathway, preventing the generation of thrombin and the subsequent formation of fibrin, the main component of blood clots .

Pharmacokinetics

The pharmacokinetic properties of this compound include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effective absorption and distribution in the body. The compound is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The inhibition of FXa by this compound results in a reduction in thrombin generation . This leads to a decrease in the formation of fibrin, preventing the formation of blood clots . This anticoagulant effect can be beneficial in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence properties, enabling both fluorescence intensity-based and ratiometric pH sensing . Additionally, the presence of other medications can potentially interact with the compound, affecting its efficacy and stability .

Future Directions

The future directions for research on “4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPHZIRDFPECOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292520 | |

| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4875-49-4 | |

| Record name | 4875-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

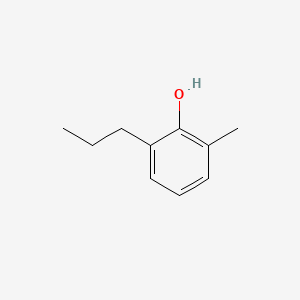

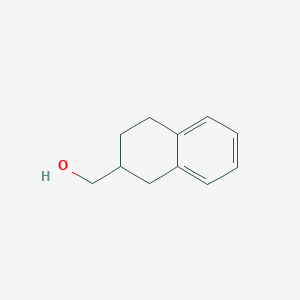

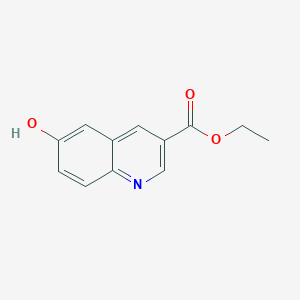

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)

![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)